3-(2-Nitrophenyl)-2-pentylquinazolin-4-one
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Overview
Description
3-(2-Nitrophenyl)-2-pentylquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)-2-pentylquinazolin-4-one typically involves the condensation of 2-nitrobenzaldehyde with 2-pentyl-4-quinazolinone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitrophenyl)-2-pentylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroquinazolinone derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of aminophenylquinazolinone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroquinazolinone derivatives.
Reduction: Aminophenylquinazolinone.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Nitrophenyl)-2-pentylquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Nitrophenyl)-2-pentylquinazolin-4-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in various binding interactions, while the quinazolinone core can modulate enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Nitrophenyl)-4-quinazolinone
- 3-(4-Nitrophenyl)-2-pentylquinazolin-4-one
- 2-(3-Nitrophenyl)-4-quinazolinone
Uniqueness
3-(2-Nitrophenyl)-2-pentylquinazolin-4-one is unique due to the specific positioning of the nitrophenyl group and the pentyl chain. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the nitrophenyl group enhances its potential for various chemical transformations and biological interactions.
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-(2-nitrophenyl)-2-pentylquinazolin-4-one |
InChI |
InChI=1S/C19H19N3O3/c1-2-3-4-13-18-20-15-10-6-5-9-14(15)19(23)21(18)16-11-7-8-12-17(16)22(24)25/h5-12H,2-4,13H2,1H3 |
InChI Key |
QNXYBPNWCLRSAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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